![molecular formula C15H16N2O2S B1341050 4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]aniline CAS No. 774586-92-4](/img/structure/B1341050.png)
4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]aniline
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Overview
Description
“4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]aniline” is a chemical compound with the CAS Number: 774586-92-4. It has a molecular weight of 288.37 and its IUPAC name is 4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]aniline .
Molecular Structure Analysis
The InChI code for “4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]aniline” is 1S/C15H16N2O2S/c1-11-10-12-4-2-3-5-15(12)17(11)20(18,19)14-8-6-13(16)7-9-14/h2-9,11H,10,16H2,1H3 .Scientific Research Applications
Anti-inflammatory Activity
Indole derivatives, such as 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole, have been synthesized and assessed for their in vitro COX-2 inhibitory activity as well as in vivo anti-inflammatory activity . This suggests that “4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]aniline” could potentially be used in the development of new anti-inflammatory drugs.
Anticancer Activity
The compound 1-methyl-3-{4-[(4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-2-phenylindole, which is structurally similar to “4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]aniline”, has shown high cytotoxic potential against five leukemia cell lines . This suggests that “4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]aniline” could potentially be used in the development of new anticancer drugs.
Neuroprotective and Antioxidant Properties
2,3-Dihydroindoles, which include “4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]aniline”, are promising agents for the synthesis of new compounds with neuroprotective and antioxidant properties .
Antiviral Activity
Indole derivatives have been reported to serve as key intermediates for the assembly and preparation of several heterocycles, such as antiviral agents . This suggests that “4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]aniline” could potentially be used in the development of new antiviral drugs.
Anti-HIV Activity
Novel indolyl and oxochromenyl xanthenone derivatives have been reported to show anti-HIV-1 activity . This suggests that “4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]aniline” could potentially be used in the development of new anti-HIV drugs.
Antimicrobial Activity
Imidazole, a five-membered heterocyclic moiety that is structurally similar to indole, has been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, antifungal, and antiparasitic activities . This suggests that “4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]aniline” could potentially be used in the development of new antimicrobial drugs.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that can result in a variety of biological activities . The compound’s high affinity towards its targets allows it to inhibit the same with a docking score of -9.323 kcal/mol .
Biochemical Pathways
Indole derivatives are known to affect a variety of pathways, leading to diverse biological activities .
Result of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
properties
IUPAC Name |
4-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-11-10-12-4-2-3-5-15(12)17(11)20(18,19)14-8-6-13(16)7-9-14/h2-9,11H,10,16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYWGEJIYZOKGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00586293 |
Source
|
Record name | 4-(2-Methyl-2,3-dihydro-1H-indole-1-sulfonyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00586293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]aniline | |
CAS RN |
774586-92-4 |
Source
|
Record name | 4-(2-Methyl-2,3-dihydro-1H-indole-1-sulfonyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00586293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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